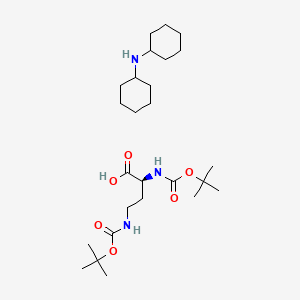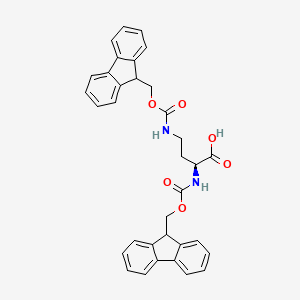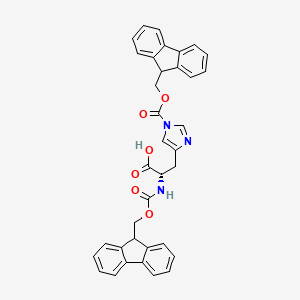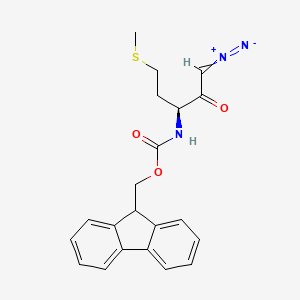
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is a synthetic organic compound used primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mildly basic conditions, making it a staple in solid-phase peptide synthesis (SPPS).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of Diazomethane: Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in the presence of a strong base like potassium hydroxide.
Coupling Reaction: The protected L-methionine is then reacted with diazomethane to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process.
化学反应分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane undergoes several types of chemical reactions:
Substitution Reactions: The diazomethane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution: Various substituted methionine derivatives.
Oxidation: Methionine sulfoxide and methionine sulfone.
Deprotection: Free amino acids ready for further coupling in peptide synthesis.
科学研究应用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is widely used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of peptides and proteins.
Biology: Used in the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of synthetic peptides for research and pharmaceutical applications.
作用机制
The primary mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal is facilitated by nucleophilic attack under basic conditions, releasing the free amino group for subsequent coupling reactions.
相似化合物的比较
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-diazomethane
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-diazomethane
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophanyl-diazomethane
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is unique due to the presence of the methionine residue, which can undergo specific oxidation reactions not possible with other amino acids. This property makes it particularly useful in studying oxidative processes in peptides and proteins.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28-11-10-19(20(25)12-23-22)24-21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19H,10-11,13H2,1H3,(H,24,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPUSJJOYTIRR-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
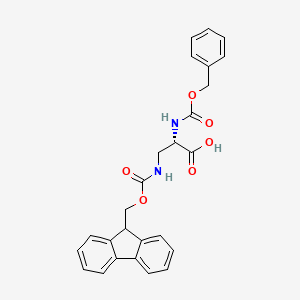
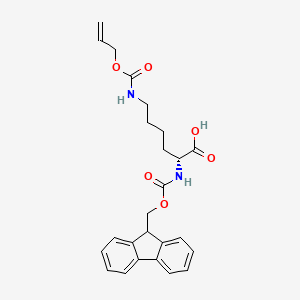
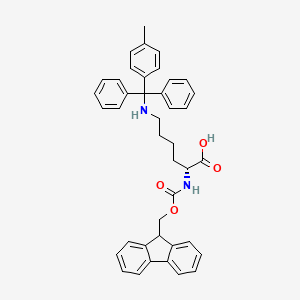
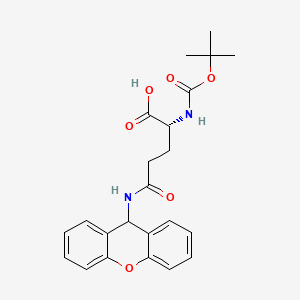
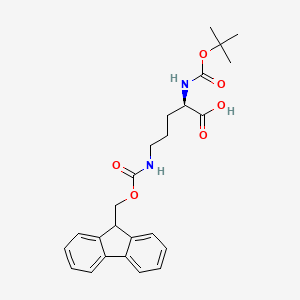
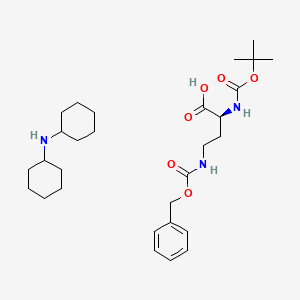
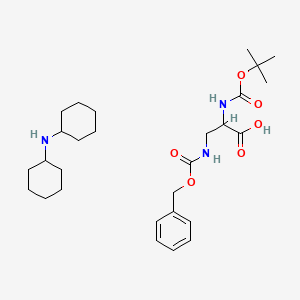
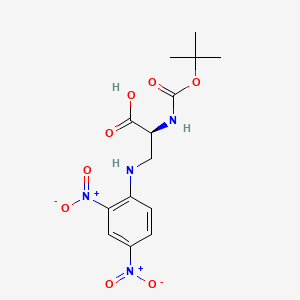
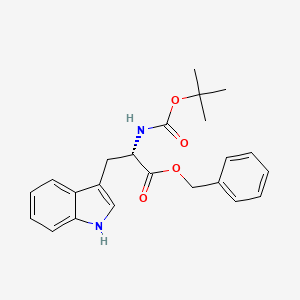

![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)
